Home > Products > Screening Compounds P39915 > Galanin Receptor Ligand M35 TFA
Galanin Receptor Ligand M35 TFA -

Galanin Receptor Ligand M35 TFA

Catalog Number: EVT-15630167
CAS Number:
Molecular Formula: C109H154F3N27O28
Molecular Weight: 2347.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Galanin Receptor Ligand M35 TFA is a synthetic peptide that acts as a ligand for galanin receptors, specifically designed to study the biological functions of the galaninergic system. This compound is part of a broader family of galanin receptor ligands, which are significant in various physiological processes and potential therapeutic applications. The galanin family includes several peptides, such as galanin itself, galanin-like peptide, and others, which interact with three distinct subtypes of galanin receptors (GalR1, GalR2, and GalR3) .

Source and Classification

Galanin Receptor Ligand M35 TFA is classified as a chimeric peptide, specifically an analogue of galanin and bradykinin. It is synthesized to exhibit high affinity for galanin receptors, making it a valuable tool in pharmacological research . This ligand is particularly important for studying the specific roles of different galanin receptor subtypes in various biological contexts.

Synthesis Analysis

Methods and Technical Details

The synthesis of Galanin Receptor Ligand M35 TFA typically involves solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into the desired sequence, ensuring high purity and yield. The specific sequence of M35 is derived from combining elements of the galanin and bradykinin peptides, resulting in the structure:

M35=galanin(113)bradykinin(29)\text{M35}=\text{galanin}(1-13)-\text{bradykinin}(2-9)

This chimeric design enhances its receptor binding properties compared to natural peptides . The final product is often purified using high-performance liquid chromatography to ensure that it meets the required specifications for biological assays.

Molecular Structure Analysis

Structure and Data

The molecular formula for Galanin Receptor Ligand M35 TFA is C109H154F3N27O28C_{109}H_{154}F_{3}N_{27}O_{28}, indicating a complex structure with multiple functional groups that contribute to its biological activity . The three-dimensional conformation of this peptide is crucial for its interaction with the galanin receptors. Detailed structural studies using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography can provide insights into the ligand-receptor binding mechanism.

Chemical Reactions Analysis

Reactions and Technical Details

Galanin Receptor Ligand M35 TFA participates in various biochemical reactions upon binding to its target receptors. The primary reaction involves the activation of intracellular signaling pathways through G protein-coupled receptor mechanisms. Upon binding, M35 can modulate downstream effects such as changes in intracellular calcium levels, activation of kinases (e.g., MAPK pathways), and inhibition or stimulation of adenylate cyclase activity depending on the receptor subtype engaged .

Mechanism of Action

Process and Data

The mechanism of action for Galanin Receptor Ligand M35 TFA involves its interaction with galanin receptors on target cells. Upon binding, it induces conformational changes in these receptors that activate intracellular G proteins. This activation leads to:

  • Inhibition of adenylate cyclase via Gi proteins (primarily through GalR1 and GalR3), resulting in decreased cyclic adenosine monophosphate levels.
  • Activation of phospholipase C via Gq proteins (primarily through GalR2), leading to increased intracellular calcium release and activation of protein kinase C pathways.

These signaling cascades contribute to various physiological responses including modulation of neurotransmitter release and neuroprotection .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Galanin Receptor Ligand M35 TFA exhibits specific physical properties that are essential for its function:

  • Molecular Weight: Approximately 2,500 Daltons
  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can vary based on storage conditions; typically stored at low temperatures to prevent degradation.

Analytical methods such as mass spectrometry can confirm purity and molecular weight, while circular dichroism spectroscopy can provide information on secondary structure content .

Applications

Scientific Uses

Galanin Receptor Ligand M35 TFA has several applications in scientific research:

  • Pharmacological Studies: It serves as a tool to dissect the roles of different galanin receptor subtypes in various physiological processes including pain modulation, neuroprotection, and metabolic regulation.
  • Therapeutic Research: Due to its ability to influence neurotransmitter systems, it is being investigated for potential therapeutic applications in conditions such as epilepsy, depression, and obesity.
  • Biochemical Assays: M35 is utilized in assays aimed at understanding receptor-ligand interactions and signaling pathways involved in neurobiology .
Introduction to Galanin Receptor Ligand M35 TFA in Neuropeptide Research

Historical Development of Galanin Receptor Ligands

The quest to understand galanin signaling began with the 1983 discovery of galanin, a 29-30 amino acid neuropeptide that modulates diverse physiological processes including seizure activity, nociception, and cognition [1] [4]. Early pharmacological studies revealed galanin exerts effects through three G protein-coupled receptors (GalR1-3), but progress was hindered by the lack of subtype-selective ligands. First-generation ligands like native galanin(1-29) exhibited high affinity but poor receptor discrimination (Ki: 0.03–1.5 nM across subtypes) and rapid proteolytic degradation [1] [5]. This spurred efforts to develop stabilized analogues, leading to chimeric peptides such as M35 (galanin(1-13)-bradykinin(2-9)amide). M35 emerged as a critical milestone, combining galanin's N-terminal bioactive core with a C-terminal bradykinin-derived sequence to enhance stability while retaining sub-nanomolar affinity (Ki: 0.01 nM for GalR1) [1] [5].

Table 1: Evolution of Key Galanin Receptor Ligands

LigandStructure FeaturesGalR1 Ki (nM)GalR2 Ki (nM)Selectivity Ratio (GalR1/GalR2)
Galanin(1-29)Full-length native peptide0.030.90.03
M15Truncated analogue (1-19)0.031.10.03
M35Chimeric peptide with bradykinin segment0.011.80.006
Gal-B2Lipidated/cationized analogue3.551.50.07
Gal(2-11)N-terminally truncated fragment8791.8488

Role of M35 TFA in Bridging Peptide and Nonpeptide Ligand Research

M35 trifluoroacetate (TFA) salt represents a strategic bridge between peptide optimization and nonpeptide ligand design. Its unique dual functionality—antagonism at low concentrations and agonism at high concentrations—provided unprecedented insights into galanin receptor pharmacology. In Rin m5F cells, co-application with 10 nM galanin revealed:

  • Antagonism: 1 nM M35 TFA reversed galanin-mediated inhibition of forskolin-stimulated cAMP production
  • Agonism: 15–30 nM M35 TFA mimicked galanin’s inhibitory effect on cAMP [2] [7] [9].

This concentration-dependent behavior, illustrated in the table below, underscored receptor dimerization or spare receptor phenomena. Crucially, M35 TFA’s high affinity (Kd = 0.1 nM) and receptor subtype selectivity (Ki = 0.11 nM GalR1 vs. 2.0 nM GalR2) enabled precise dissection of galanin’s physiological roles [2] [7]. Studies confirmed GalR1-mediated anticonvulsant effects, while GalR2 activation reduced seizure severity [1] [4]. M35 TFA thus served as the blueprint for later systemically active ligands like Gal-B2 (NAX 5055), which incorporated lipidization (C16-palmitate) and cationization to enhance blood-brain barrier penetration while retaining M35’s pharmacophore [5].

Table 2: M35 TFA's Concentration-Dependent Effects on cAMP Signaling

M35 TFA ConcentrationCo-Application with 10 nM GalaninObserved Receptor ActivityProposed Mechanism
1 nMYesGalanin inhibition reversedCompetitive antagonism
15–30 nMNocAMP production inhibitedReceptor agonism
15–30 nMYesAdditive inhibitory effectPositive allosteric modulation

Significance of Trifluoroacetate (TFA) Modifications in Ligand Stability

The trifluoroacetate counterion in M35 TFA is not merely an inert salt former—it profoundly influences the compound’s physicochemical stability and biological performance. TFA’s strong electron-withdrawing properties (-CF₃ group) enhance solubility in aqueous buffers and polar solvents, facilitating in vitro assays [10]. Critically, TFA modification minimizes ligand degradation via two mechanisms:

  • Electrostatic Shielding: The anionic TFA forms ion-pairs with basic residues (e.g., Arg²¹), reducing protease accessibility to cleavage sites [10].
  • Conformational Stabilization: Trifluoroacetate-containing complexes exhibit rigidified backbone structures, as demonstrated in dirhodium protein adducts where tfa ligands resist hydrolysis better than acetate [10].

In M35 TFA, these properties extend serum half-life compared to non-TFA analogues. While native galanin degrades within minutes, M35 TFA maintains structural integrity under physiological conditions—a prerequisite for its in vivo efficacy in improving spatial learning (6 nM/10 μL i.c.v. in rats) [2] [7]. The TFA moiety also enables novel analytical approaches: ¹⁹F NMR can track ligand-receptor interactions, while fluorine-directed crystallization aids structural studies of receptor-ligand complexes [10].

Properties

Product Name

Galanin Receptor Ligand M35 TFA

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid

Molecular Formula

C109H154F3N27O28

Molecular Weight

2347.5 g/mol

InChI

InChI=1S/C107H153N27O26.C2HF3O2/c1-57(2)42-70(123-93(147)71(43-58(3)4)124-95(149)74(47-64-33-35-66(138)36-34-64)121-86(141)52-115-91(145)60(7)118-100(154)78(55-135)128-98(152)77(49-84(109)139)125-94(148)72(44-59(5)6)127-103(157)89(61(8)137)130-99(153)76(119-85(140)50-108)48-65-51-114-68-27-16-15-26-67(65)68)92(146)117-54-88(143)131-38-20-31-82(131)105(159)134-41-21-32-83(134)106(160)133-40-18-29-80(133)101(155)116-53-87(142)120-73(45-62-22-11-9-12-23-62)96(150)129-79(56-136)104(158)132-39-19-30-81(132)102(156)126-75(46-63-24-13-10-14-25-63)97(151)122-69(90(110)144)28-17-37-113-107(111)112;3-2(4,5)1(6)7/h9-16,22-27,33-36,51,57-61,69-83,89,114,135-138H,17-21,28-32,37-50,52-56,108H2,1-8H3,(H2,109,139)(H2,110,144)(H,115,145)(H,116,155)(H,117,146)(H,118,154)(H,119,140)(H,120,142)(H,121,141)(H,122,151)(H,123,147)(H,124,149)(H,125,148)(H,126,156)(H,127,157)(H,128,152)(H,129,150)(H,130,153)(H4,111,112,113);(H,6,7)/t60-,61+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,89-;/m0./s1

InChI Key

AUGHCBHCBNYFSH-ZRGIVSPOSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)CN)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.